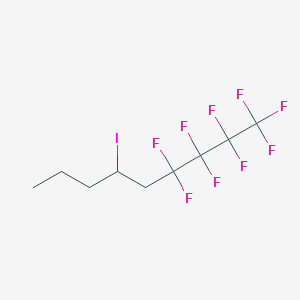![molecular formula C22H15ClN2O2 B3321712 (4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one CAS No. 1375752-78-5](/img/structure/B3321712.png)
(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one
Übersicht
Beschreibung
Diese Verbindung hat in präklinischen Studien vielversprechend gezeigt, dass sie das durch Amyloid-Beta-Oligomere induzierte synaptische Dysfunktion, einen Schlüsselfaktor bei der Progression der Alzheimer-Krankheit, abmildern kann . BMS-984923 zeichnet sich durch seine Fähigkeit aus, die Interaktion zwischen Amyloid-Beta-Oligomeren und zellulärem Prion-Protein zu blockieren, ohne die normale Glutamat-Signalübertragung zu beeinträchtigen .
Herstellungsmethoden
Die Synthese von BMS-984923 umfasst mehrere Schritte, darunter die Bildung des Oxazolidinonrings und die Einführung der Phenylethinyl- und Chlorphenylgruppen. Der Syntheseweg beginnt typischerweise mit der Herstellung des Oxazolidinon-Kerns, gefolgt von der Addition der Phenylethinyl-Gruppe durch eine palladiumkatalysierte Kupplungsreaktion.
Vorbereitungsmethoden
The synthesis of BMS-984923 involves several steps, including the formation of the oxazolidinone ring and the introduction of the phenylethynyl and chlorophenyl groups. The synthetic route typically starts with the preparation of the oxazolidinone core, followed by the addition of the phenylethynyl group through a palladium-catalyzed coupling reaction.
Analyse Chemischer Reaktionen
BMS-984923 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an BMS-984923 zu modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: Die Phenylethinyl- und Chlorphenylgruppen können durch nukleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren für Kupplungsreaktionen, Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
BMS-984923 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: Die Verbindung wird als Werkzeug verwendet, um die Modulation von mGluR5 und seine Interaktionen mit anderen Proteinen zu untersuchen.
Biologie: BMS-984923 wird in präklinischen Studien verwendet, um seine Auswirkungen auf die synaptische Funktion und den Neuroschutz in Modellen der Alzheimer-Krankheit zu untersuchen
Medizin: Die Verbindung wird als potenzielles Therapeutikum für die Alzheimer-Krankheit untersucht, da sie die durch Amyloid-Beta-Oligomere induzierte Toxizität blockieren kann
Wirkmechanismus
BMS-984923 übt seine Wirkung aus, indem es als stiller allosterischer Modulator von mGluR5 wirkt. Es blockiert die Interaktion zwischen Amyloid-Beta-Oligomeren und zellulärem Prion-Protein, wodurch die pathologische Signalübertragung verhindert wird, die zu synaptischer Dysfunktion und Neurodegeneration führt . Die Verbindung beeinflusst die normale Glutamat-Signalübertragung nicht, was sie zu einer selektiven und potenziell sichereren therapeutischen Option macht . Die beteiligten molekularen Zielstrukturen umfassen mGluR5 und zelluläres Prion-Protein, und die betroffenen Signalwege umfassen die Kalzium-Signalübertragung und die Aktivierung der Proteinkinase C .
Wirkmechanismus
BMS-984923 exerts its effects by acting as a silent allosteric modulator of mGluR5. It blocks the interaction between amyloid beta oligomers and cellular prion protein, which prevents the pathological signaling that leads to synaptic dysfunction and neurodegeneration . The compound does not affect normal glutamate signaling, making it a selective and potentially safer therapeutic option . The molecular targets involved include mGluR5 and cellular prion protein, and the pathways affected involve calcium signaling and protein kinase C activation .
Vergleich Mit ähnlichen Verbindungen
BMS-984923 ist einzigartig in seiner Fähigkeit, die durch Amyloid-Beta-Oligomere induzierte Toxizität selektiv zu blockieren, ohne die normale Glutamat-Signalübertragung zu beeinträchtigen. Ähnliche Verbindungen sind:
BMS-984923 zeichnet sich durch seine selektive Hemmung pathologischer Signalwege aus, ohne normale physiologische Prozesse zu stören .
Eigenschaften
IUPAC Name |
(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVUQJOKDFLAL-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@@H]3[C@H](OC(=O)N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375752-78-5 | |
| Record name | BMS-984923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375752785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-984923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1803DK5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


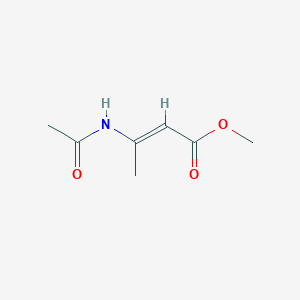
![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)
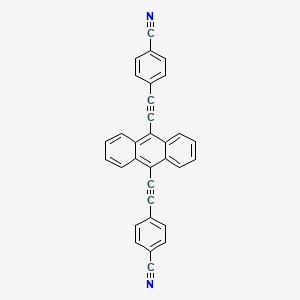

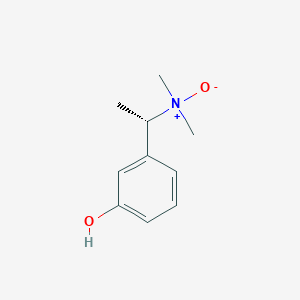

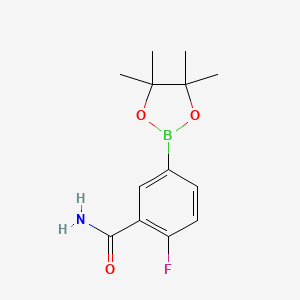
![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)
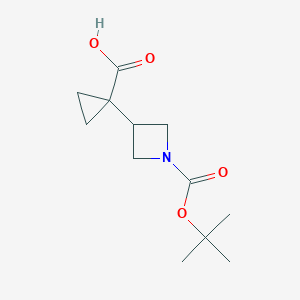
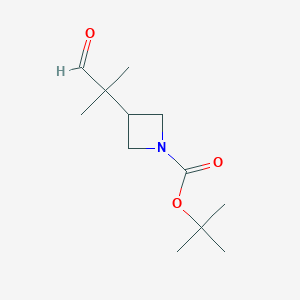
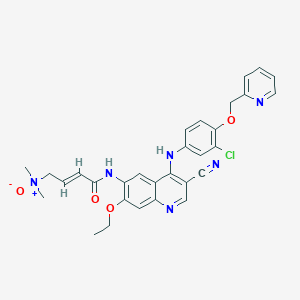
![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)

